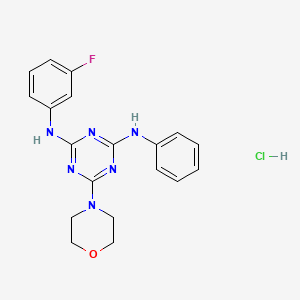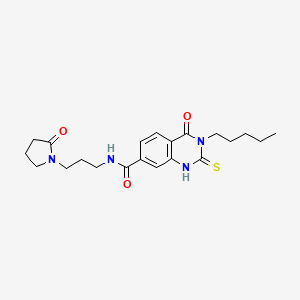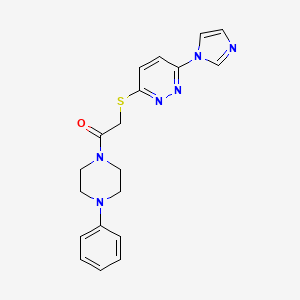
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Research by Attaby et al. (2006) involved the synthesis of heterocyclic compounds related to the chemical structure , focusing on their antiviral activities. Their study provides insights into the synthesis routes and the potential antiviral applications of these compounds, highlighting their relevance in the development of new therapeutic agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimicrobial and Antimalarial Activity
Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties, evaluating their antimicrobial and antimalarial activities. This research underscores the potential of such compounds in combating microbial and parasitic infections, contributing to the development of new therapeutic options (Bhatt, Kant, & Singh, 2016).
Cardioactive Agents Development
The study by Imran and Abida (2016) reviewed the significance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in the development of cardio-active agents. This review highlights the structural importance and potential applications of related compounds in treating cardiovascular diseases, offering a foundation for future therapeutic advancements (Imran & Abida, 2016).
Propiedades
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-19(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-18-7-6-17(21-22-18)25-9-8-20-15-25/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYNEMJNIYWTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2659165.png)

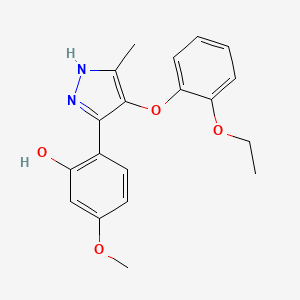
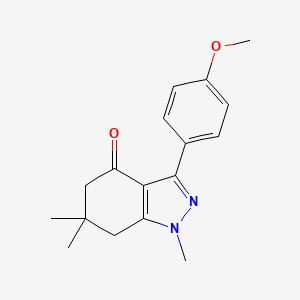
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2659169.png)
![1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione](/img/no-structure.png)
![3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2659171.png)
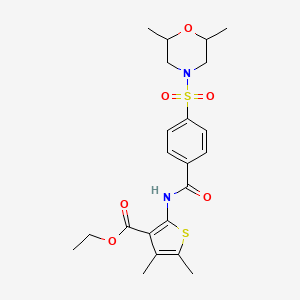
![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)

![N-[(1S)-1-Phenylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2659177.png)

